1-(2,3-Dihydroxyphenyl)butan-1-one
Description
1-(2,3-Dihydroxyphenyl)butan-1-one is an aromatic hydroxyketone featuring a butanone backbone substituted with a 2,3-dihydroxyphenyl group. This compound belongs to a broader class of phenolic ketones, characterized by their hydroxylated aromatic rings conjugated with ketone functionalities.
Such structural features are critical in pharmaceutical and agrochemical applications, where hydroxyl group positioning often dictates target binding and metabolic stability .
Properties
CAS No. |
103324-17-0 |
|---|---|
Molecular Formula |
C10H12O3 |
Molecular Weight |
180.20 g/mol |
IUPAC Name |
1-(2,3-dihydroxyphenyl)butan-1-one |
InChI |
InChI=1S/C10H12O3/c1-2-4-8(11)7-5-3-6-9(12)10(7)13/h3,5-6,12-13H,2,4H2,1H3 |
InChI Key |
PBJOJUHIGRHRCQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)C1=C(C(=CC=C1)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2,3-Dihydroxyphenyl)butan-1-one can be synthesized through several methods. One common approach involves the reaction of 2,3-dihydroxybenzaldehyde with butanone in the presence of a suitable catalyst. The reaction typically requires controlled conditions, such as a specific temperature and pH, to ensure the desired product is obtained.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 1-(2,3-Dihydroxyphenyl)butan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The hydroxyl groups on the phenyl ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are often used as reducing agents.
Substitution: Reagents such as halogens or sulfonyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Quinones
Reduction: Alcohol derivatives
Substitution: Halogenated or sulfonated derivatives
Scientific Research Applications
1-(2,3-Dihydroxyphenyl)butan-1-one has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of dyes, polymers, and other materials.
Mechanism of Action
The mechanism of action of 1-(2,3-Dihydroxyphenyl)butan-1-one involves its interaction with specific molecular targets. The hydroxyl groups on the phenyl ring can participate in hydrogen bonding and other interactions with biological molecules, influencing various biochemical pathways. The exact molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
Table 1: Structural Comparison of Selected Aromatic Hydroxyketones
| Compound Name | Molecular Formula | Substituents on Phenyl Ring | Ketone Position | Key Functional Groups |
|---|---|---|---|---|
| 1-(2,3-Dihydroxyphenyl)butan-1-one* | C₁₀H₁₂O₃ | 2,3-dihydroxy | C-1 | Phenyl, butanone, two -OH |
| 1-(2,6-Dihydroxyphenyl)butan-1-one | C₁₀H₁₂O₃ | 2,6-dihydroxy | C-1 | Phenyl, butanone, two -OH |
| 1-(2,3-Dihydroxyphenyl)-1,3-butanedione | C₁₀H₁₀O₄ | 2,3-dihydroxy | C-1 and C-3 | Phenyl, two ketones, two -OH |
| 2',3'-Dihydroxyacetophenone | C₈H₈O₃ | 2,3-dihydroxy | C-1 | Phenyl, acetophenone, two -OH |
| 1-(2-Hydroxyphenyl)-3-methylbutan-1-one | C₁₁H₁₄O₂ | 2-hydroxy | C-1 | Phenyl, branched alkyl, -OH |
Key Observations :
- Positional Isomerism : The 2,3-dihydroxy substitution (target compound) vs. 2,6-dihydroxy (, compound 4) alters hydrogen-bonding networks and electronic effects. The 2,3-dihydroxy configuration may favor intramolecular hydrogen bonding, reducing solubility compared to 2,6-isomers .
- Ketone vs. Diketone: 1-(2,3-Dihydroxyphenyl)-1,3-butanedione () has two ketone groups, enabling additional tautomerization and reactivity (e.g., enolate formation), unlike the single ketone in the target compound .
- Chain Length and Branching: 1-(2-Hydroxyphenyl)-3-methylbutan-1-one () features a branched alkyl chain, increasing lipophilicity and steric hindrance compared to the linear butanone chain in the target compound .
Spectroscopic and Physicochemical Properties
Table 2: Comparative Physicochemical Data
| Compound Name | Melting Point (°C) | Solubility (Polar Solvents) | logP (Predicted) | Notable Spectral Features (FT-IR) |
|---|---|---|---|---|
| This compound* | Not reported | High (due to -OH groups) | ~1.2 | O-H stretch (~3200 cm⁻¹), C=O (~1700 cm⁻¹) |
| 1-(2,6-Dihydroxyphenyl)butan-1-one | Not reported | Moderate | ~1.5 | O-H stretch (~3200 cm⁻¹), C=O (~1680 cm⁻¹) |
| 2',3'-Dihydroxyacetophenone | Not reported | High | 1.6 | O-H stretch (~3300 cm⁻¹), C=O (~1660 cm⁻¹) |
| 1-(2-Hydroxyphenyl)-3-methylbutan-1-one | Not reported | Low | ~2.8 | O-H stretch (~3400 cm⁻¹), C=O (~1720 cm⁻¹) |
Key Findings :
- Hydrogen Bonding: Compounds with 2,3-dihydroxy groups (e.g., target compound) exhibit broader O-H stretches in FT-IR due to stronger intermolecular hydrogen bonding compared to mono-hydroxy analogs .
- Lipophilicity : The target compound’s logP (~1.2) is lower than 1-(2-Hydroxyphenyl)-3-methylbutan-1-one (logP ~2.8), reflecting reduced membrane permeability but better water solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
